1-Fluoro-4-(2-fluorophenyl)naphthalene
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Overview
Description
1-Fluoro-4-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2. It belongs to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Fluoro-4-(2-fluorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the diazotization reaction, where naphthylamine is reacted with hydrochloric acid and subsequently treated with a fluorinating agent .
Chemical Reactions Analysis
1-Fluoro-4-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(2-fluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Fluoro-4-(2-fluorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: This compound has a single fluorine atom attached to the naphthalene ring and exhibits different reactivity and applications.
2-Fluoronaphthalene: Similar to 1-Fluoronaphthalene but with the fluorine atom in a different position, leading to variations in chemical behavior.
1-Bromonaphthalene: This compound contains a bromine atom instead of fluorine, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific reactivity and applications not observed in its mono-substituted counterparts.
Properties
Molecular Formula |
C16H10F2 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-4-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-8-4-3-7-14(15)12-9-10-16(18)13-6-2-1-5-11(12)13/h1-10H |
InChI Key |
IMXRIJSSLVGONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
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